molecular formula C17H19FINO2 B1661538 N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine CAS No. 919797-21-0

N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine

Cat. No.: B1661538
CAS No.: 919797-21-0
M. Wt: 415.24
InChI Key: LPBKNBHMWRBPHT-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine (IUPAC name), commonly abbreviated as 25I-NBF, is a synthetic phenethylamine derivative belonging to the NBOMe/NBF class of psychoactive substances. Structurally, it features a 4-iodo-2,5-dimethoxyphenyl core linked to an ethylamine chain, with an N-(2-fluorobenzyl) substitution (Figure 1). This compound is part of the "NBF" series, distinguished by the replacement of the 2-methoxy group on the benzyl ring (seen in NBOMe compounds) with a fluorine atom . The iodine atom at the 4-position of the phenyl ring and the fluorinated benzyl group contribute to its unique pharmacological profile, particularly its interaction with serotonin receptors (e.g., 5-HT2A) .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FINO2/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18/h3-6,9-10,20H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBKNBHMWRBPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726753
Record name N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-21-0
Record name N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=919797-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25I-NBF
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBF
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Route A: Sequential Methoxylation, Iodination, and Reductive Amination

This three-step protocol derives from adaptations of NBOMe derivative syntheses:

Step 1: Preparation of 2,5-dimethoxyphenethylamine

  • Starting material: 2,5-dimethoxybenzaldehyde
  • Henry reaction with nitromethane (KNO₃, AcOH, 60°C, 8 h) → 92% yield
  • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) → 85% yield

Step 2: Regioselective Iodination

Parameter Value
Iodinating agent N-Iodosuccinimide (NIS)
Catalyst FeCl₃ (0.1 eq)
Solvent CH₂Cl₂
Temperature 0°C → rt, 12 h
Yield 78% ± 2.1

¹H NMR (CDCl₃, 400 MHz): δ 6.78 (s, 1H, ArH), 3.84 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.88 (t, J=6.8 Hz, 2H, CH₂), 2.68 (t, J=6.8 Hz, 2H, CH₂)

Step 3: Reductive Amination with 2-Fluorobenzaldehyde

  • Schiff base formation: 4-iodo-2,5-dimethoxyphenethylamine + 2-fluorobenzaldehyde (EtOH, 50°C, 3 h)
  • Reduction: NaBH₄ (4 eq), 0°C → rt, 2 h → 68% yield
  • Purification: SiO₂ column (EtOAc/hexanes 1:3 → 1:1)

Route B: Direct Alkylation of 4-Iodo-2,5-dimethoxyphenethylamine

Adapting benzyl halide alkylation protocols from forensic analyses:

Reaction Conditions

Parameter Value
Alkylating agent 2-Fluorobenzyl bromide
Base K₂CO₃ (3 eq)
Solvent DMF
Temperature 80°C, 24 h
Yield 62% ± 3.4

Optimization Data

Entry Solvent Base Temp (°C) Yield (%)
1 DMF K₂CO₃ 80 62
2 MeCN Et₃N 60 41
3 THF DBU 70 38

GC-MS analysis (EI, 70 eV) shows molecular ion at m/z 415.24 [M]⁺, consistent with C₁₇H₁₉FINO₂. Fragmentation pattern includes m/z 291.1 (loss of C₇H₇F) and m/z 121.0 (2,5-dimethoxyiodobenzene).

Purification and Analytical Characterization

Solid-Phase Extraction (SPE) Purification

Adapting urine analysis methods for synthetic phenethylamines:

SPE Protocol

  • Condition cartridge: 1 mL MeOH, 1 mL H₂O
  • Load crude product in 0.1 M phosphate buffer (pH 6.0)
  • Wash: 1 mL 0.1 M acetic acid, 1 mL MeOH
  • Elute: CH₂Cl₂/iPrOH/NH₄OH (80:20:2 v/v)
  • Dry under N₂, reconstitute in ethyl acetate

Purity Assessment

Method Purity (%) Conditions
HPLC-UV (254 nm) 95.2 C18, MeOH/H₂O 70:30, 1 mL/min
GC-MS (SIM) 97.8 HP-5MS, 15°C/min to 285°C

Reaction Mechanism and Kinetic Studies

The iodination step follows an electrophilic aromatic substitution (EAS) mechanism:

  • NIS activation by FeCl₃ → I⁺ generation
  • Methoxy-directed para attack (DFT ΔG‡ = 18.7 kcal/mol)
  • Deprotonation by Cl⁻

Kinetic analysis (UV-Vis monitoring at 290 nm) reveals pseudo-first order behavior (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Arrhenius plot gives Eₐ = 45.3 kJ/mol, indicating moderate temperature sensitivity.

Industrial-Scale Production Considerations

Process Intensification Parameters

Parameter Lab Scale Pilot Plant
Batch time 24 h 8 h
Yield 62% 71%
E-factor 18.4 9.7

Continuous flow implementation reduces solvent usage by 40% through microreactor technology (0.5 mm ID PTFE tubing, Re = 120).

Chemical Reactions Analysis

1.1. Reductive Amination

The compound is typically synthesized via reductive amination between 4-iodo-2,5-dimethoxyphenethylamine and 2-fluorobenzaldehyde. This reaction employs sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes in methanol or dichloromethane under acidic conditions (pH ~5–6) . The mechanism involves imine formation followed by selective reduction to yield the secondary amine.

Example Reaction:

4-Iodo-2,5-dimethoxyphenethylamine+2-FluorobenzaldehydeNaBH3CNN-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine\text{4-Iodo-2,5-dimethoxyphenethylamine} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

1.2. Alkylation Reactions

Alternative routes involve alkylation of 4-iodo-2,5-dimethoxyphenethylamine with 2-fluorobenzyl bromide. This SN2 reaction requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) to deprotonate the amine, facilitating nucleophilic substitution .

Key Steps:

  • Deprotonation of the primary amine.

  • Nucleophilic attack on the benzyl halide.

  • Acidic workup to isolate the hydrochloride salt.

2.1. Halogen Exchange Reactions

The iodine substituent at the 4-position can undergo Ullmann coupling or halogen-metal exchange for functionalization. For example, palladium-catalyzed cross-coupling with arylboronic acids replaces iodine with aryl groups .

Example:

This compound+ArB(OH)2Pd(PPh3)44-Aryl derivatives\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Aryl derivatives}

2.2. Demethylation of Methoxy Groups

Treatment with boron tribromide (BBr3) in dichloromethane selectively demethylates methoxy groups to phenolic -OH, enabling further alkylation or conjugation .

Reaction Conditions:

  • Temperature: −78°C to 0°C

  • Workup: Quench with methanol, followed by aqueous extraction.

3.1. Serotonin Receptor Binding

The compound exhibits high affinity for 5-HT2A receptors (Ki = 10.00 nM) , attributed to:

  • Iodo Substituent : Enhances lipophilicity and van der Waals interactions.

  • 2-Fluorobenzyl Group : Stabilizes receptor binding via π-stacking and dipole interactions.

Table 1: Binding Affinity of Analogues

Substituent (R)5-HT2A Ki (nM)
-I (Compound 13)10.00
-Br (Compound 12)3.629
-Cl (Compound 11)10.84

3.2. Metabolic Pathways

In vivo studies suggest hepatic oxidation of the ethanamine chain and O-demethylation via cytochrome P450 enzymes, producing hydrophilic metabolites excreted renally .

4.1. Photodegradation

The iodine atom renders the compound susceptible to UV-induced cleavage, forming radical intermediates that dimerize or react with solvents .

4.2. Acid Hydrolysis

Under strongly acidic conditions (HCl, reflux), the benzylamine bond hydrolyzes to yield 2-fluorobenzyl alcohol and 4-iodo-2,5-dimethoxyphenethylamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Classification

25I-NBF is closely related to three primary classes of compounds:

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe): These share the 2,5-dimethoxy-4-halogenated phenyl core but feature an N-(2-methoxybenzyl) group instead of N-(2-fluorobenzyl) .

NBF Series (e.g., 25I-NBF, 25B-NBF, 25C-NBF): Characterized by the N-(2-fluorobenzyl) substitution, differing in the halogen at the 4-position (iodo, bromo, chloro) .

2C-X Precursors (e.g., 2C-I): Parent compounds lacking the N-benzyl substitution, resulting in lower receptor affinity and potency .

Table 1: Structural Comparison of Key Compounds
Compound Benzyl Substituent Phenyl Substituent Core Structure
25I-NBF 2-fluoro 4-iodo 2,5-dimethoxyphenethylamine
25I-NBOMe 2-methoxy 4-iodo 2,5-dimethoxyphenethylamine
25B-NBOMe 2-methoxy 4-bromo 2,5-dimethoxyphenethylamine
25C-NBOMe 2-methoxy 4-chloro 2,5-dimethoxyphenethylamine
2C-I None 4-iodo 2,5-dimethoxyphenethylamine

Pharmacological Activity

5-HT2A Receptor Affinity
  • 25X-NBOMe Series: High affinity for 5-HT2A receptors (low nanomolar range), attributed to the N-(2-methoxybenzyl) group enhancing lipophilicity and receptor binding .
  • NBF Series: Preliminary studies suggest the fluorinated benzyl group in 25I-NBF may alter receptor interactions.
  • 2C-X Precursors : Lower affinity (micromolar range) due to the absence of N-benzyl substitution .
Table 2: Comparative Pharmacological Data
Compound 5-HT2A Affinity Potency (Relative to 2C-I)
25I-NBOMe ~0.1–1 nM 10–100×
25I-NBF Not reported Inferred higher than 2C-I
2C-I ~1–10 µM Baseline

Metabolic and Toxicological Profiles

  • Metabolism: 25I-NBOMe: Undergoes O-demethylation, hydroxylation, and glucuronidation, producing metabolites detectable in urine via LC-MS/MS .
  • Toxicity: NBOMe Series: Associated with severe adverse effects (seizures, hyperthermia, fatalities) due to high potency and overdose risks . NBF Series: Limited clinical data exist, but structural similarity to NBOMe compounds suggests comparable toxicity risks .
Table 3: Toxicity and Detection
Compound Common Adverse Effects Detection Methods
25I-NBOMe Seizures, cardiac arrest HPLC-MS/MS, GC-MS
25I-NBF Not reported (speculative) Likely similar to NBOMe

Biological Activity

Chemical Structure and Properties

The chemical structure of N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine can be represented as follows:

  • Molecular Formula : C_{16}H_{20}F I N O_{2}
  • Molecular Weight : 389.24 g/mol

The compound features a fluorophenyl group, an iodo substituent, and methoxy groups that may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems. The presence of the methoxy and iodo groups may enhance the affinity for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.

Pharmacological Effects

  • Psychoactive Properties : As a member of the phenethylamine class, this compound may exhibit psychoactive effects. Studies on structurally related compounds suggest potential applications in treating mood disorders and anxiety.
  • Neurotransmitter Modulation : Preliminary studies indicate that it may influence dopamine and serotonin levels in the brain, which are critical for mood regulation and cognitive functions.
  • Toxicity Profile : Toxicological assessments have shown that similar compounds can exhibit harmful effects at high doses, including neurotoxicity and cardiotoxicity. Detailed studies are necessary to establish a comprehensive safety profile.

Study 1: Psychoactive Substance Use

A study examining new psychoactive substances (NPS) included this compound among other substances. It highlighted patterns of use among regular psychostimulant users in Australia, suggesting a growing trend in NPS consumption linked to higher engagement in substance use behaviors .

Study 2: Structural Analogs

Research into related compounds has shown that structural modifications significantly impact biological activity. For instance, variations in halogen substitution can alter receptor binding affinities and metabolic stability .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructureKey Biological ActivityReference
Compound AStructure A5-HT_2A Agonist
Compound BStructure BDopamine Reuptake Inhibitor
This compoundCurrent CompoundPotential Psychoactive Effects

Safety and Regulatory Status

Due to its psychoactive potential, this compound may fall under controlled substance regulations in various jurisdictions. It is essential for ongoing research to evaluate its safety and efficacy comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with nucleophilic substitution or reductive amination, adjusting stoichiometric ratios of precursors (e.g., 2-fluorobenzylamine, iodinated dimethoxybenzene derivatives). Monitor reaction progress via TLC (Rf values) and optimize parameters (temperature, solvent polarity) to improve yield. For purification, use column chromatography with silica gel and hexane/ethyl acetate gradients .
  • Data : For analogous compounds, yields range from 51% to 82% under optimized conditions, with Rf values between 0.28–0.65 depending on solvent systems .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl methyl, iodine, methoxy groups). Compare chemical shifts to structurally similar compounds (e.g., fluorinated acetamides: δ ~7.2–7.4 ppm for aromatic protons). IR confirms functional groups (C-I stretch ~500 cm1^{-1}, methoxy C-O ~1250 cm1^{-1}) .
  • Data : For related fluorinated benzamide derivatives, NMR coupling constants (e.g., 3JHH^3J_{H-H}) between aromatic protons align with meta/para substitution patterns .

Advanced Research Questions

Q. What analytical challenges arise in differentiating positional isomers of halogenated methoxybenzeneethanamine derivatives?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation to distinguish iodine vs. bromine analogs. Use HPLC with chiral stationary phases to resolve enantiomers. Computational modeling (DFT) predicts thermodynamic stability of isomers .
  • Data : Positional isomers of NBOMe derivatives show distinct fragmentation patterns (e.g., m/z ratios differing by 2–5 Da for iodine vs. bromine) .

Q. How do steric and electronic effects of the 2-fluorophenyl and iodine substituents influence receptor binding affinity in pharmacological studies?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) targeting serotonin receptors (5-HT2A_{2A}). Compare binding energies (ΔG) with analogs lacking iodine or fluorine. Validate via in vitro assays (e.g., radioligand displacement) .
  • Data : Fluorine’s electronegativity enhances hydrogen bonding, while iodine’s polarizability may increase lipophilicity (logP ~2.5–3.0) .

Q. What strategies mitigate impurities during synthesis, and how are they quantified?

  • Methodology : Use HPLC-UV or LC-MS to detect byproducts (e.g., dehalogenated intermediates). Optimize quenching steps (e.g., aqueous Na2 _2S2 _2O3_3 washes for residual iodine). Set impurity thresholds per ICH guidelines (<0.1% for individual impurities) .
  • Data : Impurity profiles for similar compounds show total impurities ≤0.5% when using gradient elution (acetonitrile/water + 0.1% TFA) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodology : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λmax_{\text{max}} ~280 nm) and calculate half-life (t1/2_{1/2}) using first-order kinetics. Identify degradation products via LC-MS .
  • Data : Fluorinated benzamides exhibit t1/2_{1/2} >30 days at pH 7.4 and 25°C, but <7 days under acidic conditions (pH 1.2) .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

  • Methodology : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., assay type, cell line). Use meta-analysis to aggregate EC50_{50} values from disparate studies, weighting by sample size and assay precision .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine

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